

Technical Support Center: Mitigating Yellowing in Thioxanthone-Cured Coatings

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Compound of Interest

Compound Name: 1,3-Diethyl-9H-thioxanthen-9-one

CAS No.: 97458-44-1

Cat. No.: B2671759

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Welcome to the technical support center for UV-curable coatings. This guide is designed for researchers, scientists, and formulation chemists encountering yellowing issues when using thioxanthone (TX)-based photoinitiator systems. As a class of Type II photoinitiators, thioxanthenes are valued for their efficiency, especially in pigmented systems and for LED curing applications.^{[1][2]} However, their aromatic ketone structure can lead to undesirable coloration in the final cured product. This document provides in-depth troubleshooting guidance and answers to frequently asked questions to help you diagnose and resolve these issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Yellowing Phenomenon

This section addresses the most common initial queries regarding yellowing in UV-cured coatings.

Q1: Why is my coating yellow immediately after curing with a thioxanthone-based system?

A1: The initial yellowing observed post-cure is often intrinsic to the photoinitiator system itself.

There are two primary causes:

- **Inherent Color of the Photoinitiator:** Thioxanthone and its derivatives are yellow powders because their chemical structure absorbs light in the blue-violet region of the visible spectrum (~380-400 nm).[2][3] If the photoinitiator does not fully react or "bleach" during polymerization, the residual, unreacted molecules will impart a yellow hue to the coating.
- **Photoreaction Byproducts:** Thioxanthenes are Type II photoinitiators, meaning they require a co-initiator, typically a tertiary amine, to generate free radicals.[4][5] The reaction between the excited-state thioxanthone and the amine can produce colored byproducts. While the photoreaction products of thioxanthenes are generally less yellow than the initial compound, they can still contribute to coloration.[6]

Q2: My coating was clear initially but turned yellow over time when exposed to light. What's happening?

A2: This phenomenon is known as long-term yellowing or photo-yellowing and is caused by the degradation of components within the cured coating upon subsequent exposure to UV light and oxygen.[7][8] Key contributors include:

- **Polymer Backbone Degradation:** Aromatic structures within the resin or oligomer backbone (e.g., from bisphenol-A based epoxy acrylates or aromatic urethane acrylates) are susceptible to photo-oxidation. This process can form highly colored quinonoid-type structures.[7]
- **Residual Photoinitiator and Additives:** Unreacted photoinitiator or other additives can degrade over time.
- **Oxidation of Amine Co-initiators:** Residual aromatic amines are particularly prone to oxidation, which can form intensely colored nitro and azo compounds, leading to discoloration.[7]

Q3: Does the type of amine co-initiator significantly affect the degree of yellowing?

A3: Absolutely. The choice of amine co-initiator is critical. Aromatic amines are highly prone to oxidative yellowing and are a major contributor to color instability.[7] In contrast, aliphatic amines are more color-stable. Furthermore, modern acrylated amines can be used; these molecules have the dual benefit of acting as a co-initiator and being incorporated into the polymer network during curing, which reduces their potential to cause yellowing later.[6][9] Using amines can increase reactivity but also brings a yellowing effect, with aromatic amines showing the highest level of yellowing.[9]

Q4: Is there a difference in yellowing when using a mercury vapor lamp versus an LED lamp for curing?

A4: Yes, the light source can influence yellowing.

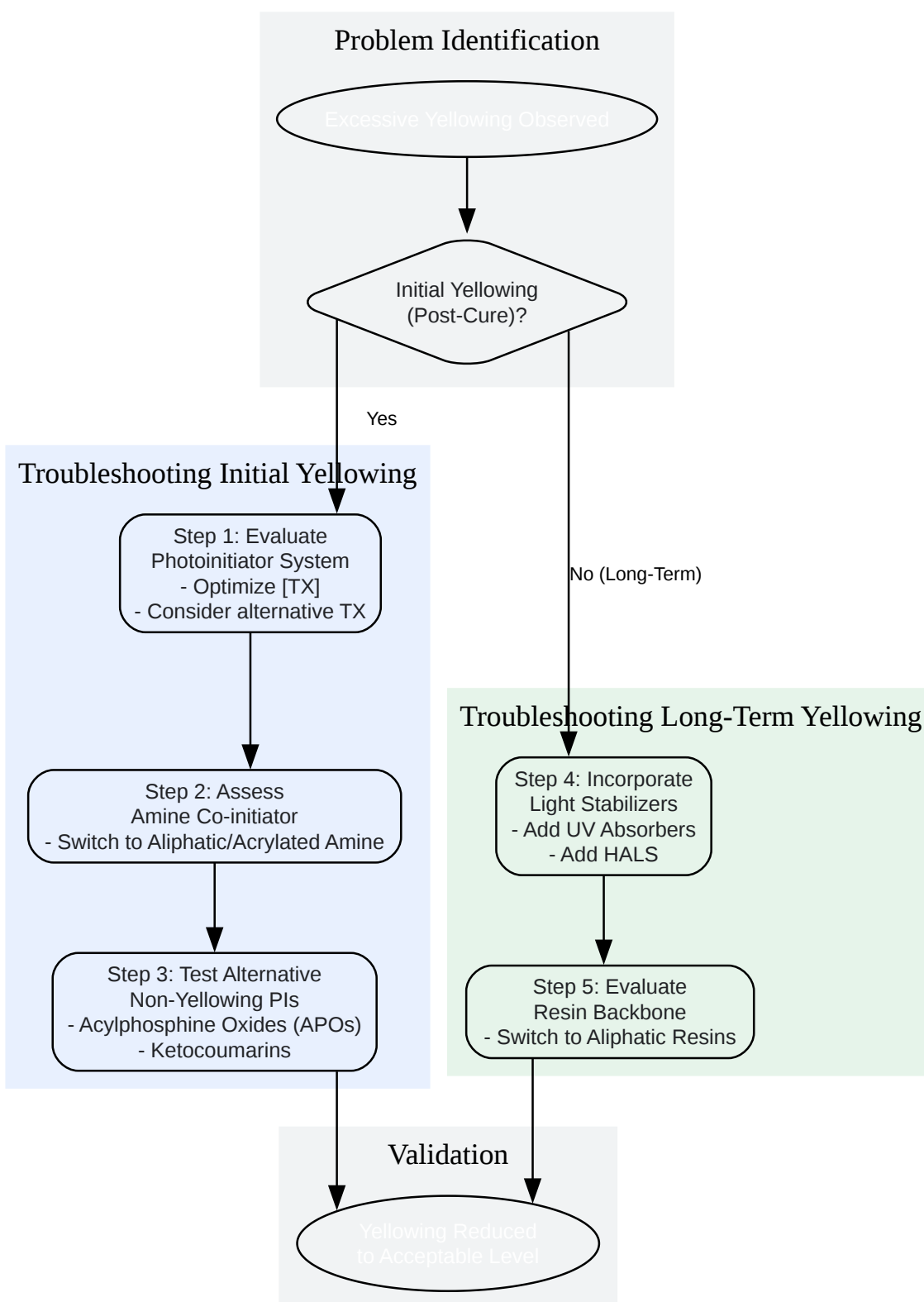
- Mercury Lamps emit a broad spectrum of light, including shorter, high-energy UVC and UVB wavelengths.[10][11] This high-energy radiation can cause more significant degradation of the polymer backbone and other components, potentially leading to more pronounced yellowing.[7][12]
- LED Lamps emit a narrow, specific wavelength of light (e.g., 365, 385, or 395 nm).[10][11] This targeted energy is more efficient at activating the photoinitiator and avoids the damaging shorter wavelengths, often resulting in less initial yellowing. However, the formulation must be optimized for the specific LED wavelength to ensure a complete cure. [10]

Section 2: Troubleshooting Guide - A Systematic Approach to Reducing Yellowing

If you are experiencing unacceptable yellowing, follow this systematic guide to identify the source and implement effective solutions.

Workflow for Diagnosing and Mitigating Yellowing

This diagram outlines a logical progression for troubleshooting yellowing issues in your coating formulation.



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Caption: A step-by-step workflow for diagnosing and resolving yellowing.

Problem: Excessive Initial Yellowing (Post-Cure)

- Causality: The concentration of the thioxanthone initiator is directly proportional to the initial color. Using an excessive amount not only increases cost but can also lead to more unreacted initiator being left in the film, contributing to the yellow color. Some thioxanthone derivatives are also inherently more yellow than others.
- Action Plan:
 - Optimize Concentration: Titrate the thioxanthone concentration down to the minimum level required for a full cure. This can significantly reduce initial color.
 - Select a Different Thioxanthone: If possible, experiment with different TX derivatives. For example, 2-isopropylthioxanthone (ITX) and 4-isopropylthioxanthone are common choices, but others like 1-chloro-4-propoxythioxanthone (CPTX) have different absorption characteristics and may yield different results.[\[2\]](#)
- Causality: As discussed in the FAQ, aromatic amines are a primary source of yellowing due to their susceptibility to oxidation.[\[7\]](#) This can happen both during the initial cure and over the long term.
- Action Plan:
 - Replace Aromatic Amines: Substitute aromatic amines (e.g., Ethyl-4-(dimethylamino)benzoate, EDB) with aliphatic amines (e.g., N-methyldiethanolamine, MDEA). While this can help, even some aliphatic amines can cause yellowing.[\[13\]](#)[\[14\]](#)
 - Utilize Acrylated Amines: The best practice is to use an acrylated amine synergist. These co-initiators are incorporated into the polymer backbone, which immobilizes them and significantly reduces their contribution to yellowing.[\[6\]](#) They can also improve surface cure by mitigating oxygen inhibition.[\[6\]](#)
- Causality: Thioxanthenes are Type II initiators that function by hydrogen abstraction. Type I initiators, which work by cleavage, are often inherently less yellowing.[\[15\]](#) Acylphosphine oxides (APOs) are a prime example; they undergo photobleaching, where the initiator molecule is cleaved into nearly colorless fragments, actively reducing color during the cure.[\[4\]](#)[\[6\]](#)[\[16\]](#)

- Action Plan:
 - Partial or Full Replacement with APOs: Replace a portion or all of the thioxanthone with an APO like TPO or BAPO. These are highly efficient, especially for LED curing, and are known for their low-yellowing properties.[4][17]
 - Evaluate Novel Photoinitiators: Consider newer classes of photoinitiators designed for low yellowing, such as 3-ketocoumarins, which have been shown to be less yellowing than thioxanthenes.[17][18]

| Photoinitiator Class | Type | Yellowing Potential | Key Advantage |
|----------------------------------|---------|---------------------|--|
| Thioxanthenes (e.g., ITX) | Type II | Moderate to High | Excellent for pigmented systems, good depth cure. |
| Acylphosphine Oxides (e.g., TPO) | Type I | Very Low | Photobleaching leads to colorless films.[4] |
| Alpha-Hydroxy Ketones | Type I | Low | Good surface cure, low yellowing.[13] |
| 3-Ketocoumarins | Type II | Low | Specifically designed as a less-yellowing alternative to TX.[17] |

Problem: Long-Term Yellowing (Post-Cure Degradation)

- Causality: After the initial cure, the coating remains vulnerable to degradation from ambient UV light and oxidation.[7][8] Light stabilizers do not prevent initial yellowing but are essential for long-term color stability.
- Action Plan:
 - Add a UV Absorber (UVA): Incorporate a UVA like a benzotriazole or a hydroxyphenyl-triazine into the formulation. These molecules sacrificially absorb damaging UV radiation and dissipate it as harmless heat, protecting the polymer backbone.[12][19]

- Add a Hindered Amine Light Stabilizer (HALS): HALS are radical scavengers. They don't absorb UV light but function by trapping free radicals that are formed in the coating, thus terminating the degradation cycle.[12][19] The combination of a UVA and HALS often provides a synergistic protective effect.[12]
- Causality: The foundation of the coating—the resin/oligomer—plays a huge role in its long-term stability. Resins containing aromatic structures, such as those derived from bisphenol A (common in epoxy acrylates) or toluene diisocyanate (TDI) (common in urethane acrylates), have poor resistance to photo-oxidation and are a major source of long-term yellowing.[7][12]
- Action Plan:
 - Switch to Aliphatic Resins: Whenever possible, formulate with aliphatic or cycloaliphatic urethane acrylates. Resins based on isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI) have significantly better UV stability and are the preferred choice for non-yellowing clear coats.[12]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Yellowing

To systematically evaluate formulation changes, it is crucial to quantify yellowing.

Objective: To measure the initial post-cure yellowness and the change in yellowness after accelerated weathering.

Materials & Equipment:

- Coating formulation(s)
- Substrate (e.g., white Leneta chart, glass panel)
- Wire-wound bar or drawdown bar for consistent film thickness
- UV curing unit (Mercury or LED)
- Spectrophotometer or Colorimeter capable of measuring CIE Lab* values

- Accelerated weathering chamber (e.g., QUV) with UVA-340 lamps (optional, for long-term testing)

Methodology:

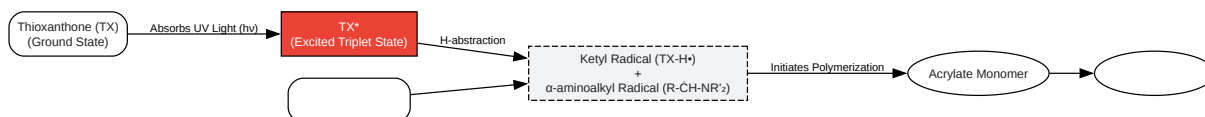
- Sample Preparation:
 - Apply the liquid coating to the substrate using a drawdown bar to achieve a consistent, specified film thickness (e.g., 25 μm).
 - Prepare at least three replicate samples for each formulation.
- Curing:
 - Pass the samples under the UV lamp. Record all curing parameters: lamp type (Hg/LED), wavelength (nm), intensity (W/cm^2), and dose (J/cm^2). Ensure all samples receive the identical cure dose.
- Initial Color Measurement (T=0):
 - Allow samples to stabilize at room temperature for at least 1 hour post-cure. Some systems, particularly those with APOs, can continue to photobleach for up to 24 hours.^[6] For consistency, define a standard time for the initial measurement (e.g., 24 hours post-cure).
 - Using the colorimeter, measure the L, a, and b* values for each sample. The b* value is a measure of the blue-yellow axis; a higher positive b* value indicates greater yellowness.
 - Record the Yellowness Index (YI), if the instrument calculates it directly.
- Accelerated Weathering (Optional):
 - Place the cured samples in a QUV accelerated weathering tester.
 - Use a cycle that includes UV exposure (e.g., 8 hours at 60°C with UVA-340 lamps) and condensation (e.g., 4 hours at 50°C).

- Remove samples at predetermined intervals (e.g., 50, 100, 200 hours) and repeat the color measurements.
- Data Analysis:
 - Calculate the change in yellowness (Δb^* or ΔYI) by subtracting the initial value from the value at each time interval.
 - Plot Δb^* vs. exposure time to compare the long-term color stability of different formulations.

Section 4: Visualizing the Chemistry

Mechanism of Thioxanthone Photoinitiation

This diagram illustrates the fundamental bimolecular process by which thioxanthenes (TX) initiate polymerization in the presence of an amine co-initiator.



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